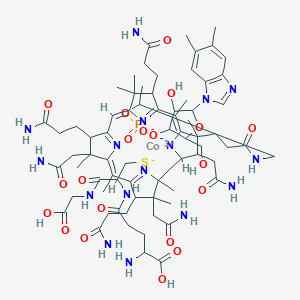
2,3-Dimethylcyclohexylamine
Übersicht
Beschreibung
Cardiovascular Pharmacological Characterization
The study on novel 2,3-dimethyl-2-butylamine derivatives, which are structurally related to 2,3-Dimethylcyclohexylamine, shows that these compounds have significant effects on the rat cardiovascular system. The derivatives with various substituents on the amine side chain were found to influence outward potassium currents in rat tail arterial smooth muscle cell membranes. Some derivatives induced long-duration hypotensive effects with modest inhibition of cardiac function, and their hypotensive effects could be inhibited by glibenclamide, indicating their potential as potassium channel openers with cardiovascular implications .
Molecular and Crystal Structure Analysis
The crystal structure of dimethyl 2,4-bis(3,4-dimethoxyphenyl)cyclobutane-1,3-dicarboxylate, a compound with a similar cycloalkane structure to 2,3-Dimethylcyclohexylamine, was analyzed. The molecule's central four-membered ring was found to be in a slightly distorted square-planar arrangement. The study also discussed the importance of hydrogen bonding and van der Waals interactions in the crystal packing of the compound .
Synthesis of Cyclic β-Triketones
A new synthesis route for 2-alkanoyl(aryloyl)-5,5-dimethylcyclohexane-1,3-diones was described, involving the reaction of dimedone with cyanogen bromide and triethylamine. The products were characterized by spectroscopic techniques, and a reaction mechanism was proposed .
Synthesis of Bicyclic Cyclopropylamines
The synthesis of cyclopropylamines, which are important building blocks in biologically active compounds, was reported. The synthesis involved intramolecular coupling of a terminal olefinic moiety and the N,N-dimethylcarboxamide moiety of amino acid derivatives, resulting in novel and strained bicyclic structures .
Spectral Characterization and Molecular Docking
A novel compound, 2-chloro-3-phenyl-5,5-dimethylcyclohex-2-en-1-one, was synthesized and characterized. The study included molecular docking studies, which showed good binding results for certain proteins, indicating potential biological activity .
Psychotropic Activity Evaluation
The N-methyl and N,N-dimethyl derivatives of cis- and trans-2-(3,4,5-trimethoxyphenyl)cyclohexylamines were synthesized for the evaluation of psychotropic activity. The synthesis and characterization of these compounds were reported, with observations of magnetic nonequivalence of the methyl groups under certain conditions .
Synthesis and Interaction Analysis
Ethyl-4-[2-(thiocarbamoyl)hydrazinylidene]-3,5-dimethyl-1H-pyrrole-2-carboxylate was synthesized and characterized. The study included a detailed analysis of intra- and intermolecular interactions using various spectroscopic and computational techniques .
Inclusion Complex Analysis
The crystal structure of the inclusion complex of cyclo-maltoheptaose (beta-cyclodextrin) with 3,3-dimethylbutylamine was determined. The guest molecule was completely enclosed in the cavity of the cyclodextrin, with hydrogen bonding to the entrapped water molecules .
Organocatalysis for Synthesis of Chromene Derivatives
Cyclohexylamine was used as an organocatalyst for the synthesis of 2-amino-4H-chromene derivatives by a multicomponent reaction. The study demonstrated the efficiency of cyclohexylamine in catalyzing the synthesis of a variety of chromene derivatives .
Crystal Structure and Hydrogen Bonding
The crystal structure of dimethyl 2,5-bis[2-(2-hydroxybenzoyl)hydrazino]cyclohexa-1,4-diene-1,4-dicarboxylate dimethylformamide disolvate was analyzed. The study focused on the hydrogen bonding interactions within the crystal structure10.
Wissenschaftliche Forschungsanwendungen
Analytical Characterization of Arylcyclohexylamines
2,3-Dimethylcyclohexylamine, as part of arylcyclohexylamines, has been characterized in the laboratory setting. Techniques such as gas chromatography, mass spectrometry, and nuclear magnetic resonance spectroscopy have been utilized for this purpose. These compounds have been analyzed in various biological matrices, providing insights into their chemical nature and behavior in biological systems (De Paoli et al., 2013).
Cardiovascular Pharmacology
Novel 2,3-dimethyl-2-butylamine derivatives, structurally similar to 2,3-Dimethylcyclohexylamine, have been investigated for their effects on the rat cardiovascular system. These compounds have demonstrated significant influence on outward potassium currents in rat tail arterial smooth muscle cell membranes and displayed varying levels of cardiovascular effects depending on their structure. The findings suggest potential cardiovascular applications and the importance of molecular structure on biological activity (Chen et al., 2004).
Environmental Applications in Analyte Determination
2,3-Dimethylcyclohexylamine, as part of switchable hydrophobicity solvents (SHSs), has been used effectively for extracting various pollutants, including pharmaceutical products, from wastewater samples. The method offers a robust and precise way to determine low concentrations of analytes in complex water samples, highlighting its potential in environmental monitoring and pollution control (Lasarte-Aragonés et al., 2019).
CO2-Switchable Surfactant-Free Microemulsion
N,N-Dimethylcyclohexylamine has been utilized to create a CO2-switchable surfactant-free microemulsion. This innovative approach has demonstrated significant implications in the phase behavior and microstructure of the emulsion, potentially impacting fields like material science and environmental engineering (Xu et al., 2020).
Safety And Hazards
Inhalation of high concentrations of 2,3-Dimethylcyclohexylamine vapor can produce irritation of the respiratory tract and lungs, and inhalation of large quantities of vapor may be fatal . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and obtain special instructions before use .
Eigenschaften
IUPAC Name |
2,3-dimethylcyclohexan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N/c1-6-4-3-5-8(9)7(6)2/h6-8H,3-5,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKWOOKWVBNSLGN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(C1C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17N | |
| Record name | 2,3-DIMETHYLCYCLOHEXYL AMINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3255 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60962357 | |
| Record name | 2,3-Dimethylcyclohexan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60962357 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
2,3-dimethylcyclohexyl amine appears as a water-white liquid. Less dense than water and slightly soluble in water. Hence floats on water. Very irritating to skin and eyes. Used to make other chemicals. | |
| Record name | 2,3-DIMETHYLCYCLOHEXYL AMINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3255 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Product Name |
2,3-Dimethylcyclohexylamine | |
CAS RN |
42195-92-6 | |
| Record name | 2,3-DIMETHYLCYCLOHEXYL AMINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3255 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 2,3-Dimethylcyclohexanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=42195-92-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3-Dimethylcyclohexylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042195926 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,3-Dimethylcyclohexan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60962357 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3-dimethylcyclohexylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.623 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















